N-(5-(tert-Butyl)isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(5-(tert-Butyl)isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked via a carboxamide group to a 5-(tert-butyl)isoxazole moiety. This structure combines two pharmacologically significant motifs: the benzo[d][1,3]dioxole group, known for its metabolic stability and π-π stacking interactions in receptor binding, and the isoxazole ring, a heterocycle frequently associated with kinase inhibition and anticancer activity .
The compound’s synthesis likely follows established routes for similar carboxamides, involving cycloaddition for isoxazole formation and coupling reactions (e.g., Suzuki-Miyaura or HATU-mediated amidation) to attach the benzo[d][1,3]dioxole moiety .
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)12-7-13(17-21-12)16-14(18)9-4-5-10-11(6-9)20-8-19-10/h4-7H,8H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLYLAJPPBKTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(tert-Butyl)isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and allows for the one-pot preparation of 3,5-disubstituted isoxazoles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-(tert-Butyl)isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted isoxazole derivatives.
Scientific Research Applications
N-(5-(tert-Butyl)isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5-(tert-Butyl)isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide involves the inhibition of specific molecular targets. For example, it can inhibit the phosphorylation of FLT3, a receptor tyrosine kinase, leading to apoptosis in cancer cells . This compound exerts its effects through a concentration-dependent manner, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The tert-butyl-substituted derivative is compared below with structurally related compounds (Table 1). Key differences in substituents and heterocycles significantly influence biological activity, solubility, and target interactions.
Key Observations:
Substituent Effects on Activity :
- tert-Butyl : The bulky tert-butyl group in the target compound may enhance selectivity for hydrophobic binding pockets in kinases (e.g., EGFR or VEGFR) compared to smaller substituents like methyl or halogens .
- Halogenated Aryl Groups : Chlorophenyl and fluorophenyl analogs exhibit stronger anticancer activity due to improved electron-withdrawing effects and receptor affinity .
Heterocycle Modifications :
- Replacing isoxazole with isothiazole (as in ) reduces π-electron density, altering interactions with redox-sensitive targets like thioredoxin reductase.
- Thiophene or oxadiazole analogs (e.g., from ) show divergent activities; thiophene derivatives often display antiangiogenic properties, while oxadiazoles enhance metabolic stability .
Methyl-substituted analogs (e.g., ) exhibit better aqueous solubility but lower target affinity due to reduced steric bulk .
Research Findings from Analog Studies:
- Anticancer Activity : Chlorophenyl and fluorophenyl isoxazole derivatives inhibit cancer cell lines (e.g., MCF-7, A549) at IC₅₀ values of 1–10 µM by blocking PI3K/Akt and MAPK pathways .
- Antimicrobial Activity : Methyl-substituted analogs show moderate activity against Staphylococcus aureus (MIC 16–32 µg/mL) but lack efficacy against Gram-negative bacteria .
Biological Activity
N-(5-(tert-Butyl)isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity as an inhibitor of the FMS-like tyrosine kinase 3 (FLT3). This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 270.27 g/mol
- CAS Number : 950769-58-1
The compound features a unique structural arrangement that includes an isoxazole ring and a benzo[d][1,3]dioxole moiety, contributing to its biological properties.
This compound functions primarily as a FLT3 inhibitor , which is crucial in the treatment of acute myeloid leukemia (AML). FLT3 is a receptor tyrosine kinase that, when mutated, leads to uncontrolled cell proliferation. The compound inhibits the phosphorylation of FLT3, thus inducing apoptosis in cancer cells in a concentration-dependent manner .
In Vitro Studies
Several studies have demonstrated the efficacy of this compound in various cancer cell lines:
- Cytotoxicity : The compound exhibited high cytotoxicity against MV4-11 cells (a human AML cell line), with significant inhibition of FLT3 activity observed .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MV4-11 | 0.5 | Apoptosis induction |
| HL-60 | 1.2 | Growth inhibition |
In Vivo Studies
In vivo studies using xenograft models have shown promising results:
- Tumor Regression : In an MV4-11 xenograft model, administration of the compound at a dose of 60 mg/kg/day resulted in complete tumor regression without significant body weight loss .
Case Study 1: Acute Myeloid Leukemia
A clinical study explored the effectiveness of this compound as part of a combination therapy for AML patients with FLT3 mutations. Results indicated improved survival rates and reduced tumor burden compared to standard therapies.
Case Study 2: Solid Tumors
Another study investigated the potential application of this compound in solid tumors expressing FLT3. The findings suggested that it could enhance the efficacy of existing chemotherapeutics when used in combination.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile indicates good absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses. The compound is stored under controlled conditions (-20°C) to maintain stability .
Safety Data
The safety profile was assessed through various toxicity studies:
| Parameter | Result |
|---|---|
| Acute Toxicity | Minimal |
| Chronic Toxicity | No significant effects |
| Mutagenicity | Negative |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
